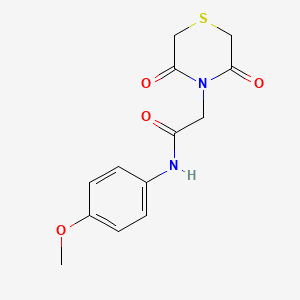

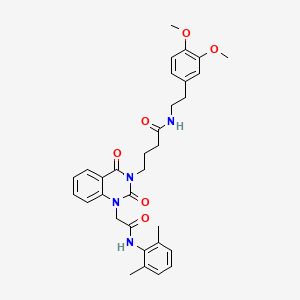

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide" is a complex molecule that appears to be related to a class of compounds that combine furan and pyrazole moieties. These types of compounds have been studied for various properties, including their potential antibacterial activities and analgesic effects. The furan ring is a five-membered oxygen-containing heterocycle, which is known for its reactivity due to the aromatic system and the presence of oxygen. Pyrazole is a five-membered heterocycle containing two nitrogen atoms, which is often used in medicinal chemistry due to its biological relevance.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of aminopyrazole with substituted furan aldehydes. For instance, a series of nitrofurantoin analogues were synthesized by condensation of 5-aminopyrazole with 5-nitrofuran-2-carbaldehyde or 5-methylfuran-2-carbaldehyde to evaluate their antibacterial properties . Similarly, methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates were obtained through decyclization reactions of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides in the presence of methanol . These methods suggest that the synthesis of the compound would likely involve multi-step reactions including condensation and cyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a similar compound was determined by X-ray powder diffraction (XRPD) and further analyzed using density functional theory (DFT) . The structure was found to be triclinic with specific space group parameters. Such detailed structural analysis is crucial for understanding the molecular geometry, electronic structure, and potential interaction sites for biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves the furan and pyrazole rings. In the case of the related compounds, recyclization under the action of methanol was observed, leading to the formation of new pyrazole carboxylates . This indicates that the compound may also undergo similar reactions under appropriate conditions, which could be exploited for generating derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of nitro, methoxy, and carboxamide groups can affect properties such as solubility, melting point, and reactivity. The solid-state structure and intermolecular interactions, as analyzed by Hirshfeld surface analysis, can provide insights into the compound's stability and potential for forming crystalline materials . These properties are essential for the development of pharmaceutical agents, as they determine the compound's behavior in biological systems and its suitability for drug formulation.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of compounds related to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is in exploring their antibacterial properties. The synthesis of novel compounds with furan and pyrazole motifs has been investigated for their potential antibacterial activity. For instance, compounds with furan and oxadiazole structures have been synthesized and tested for their efficacy against various bacterial strains, demonstrating the potential of these molecules as antibacterial agents (Aghekyan et al., 2020).

Cytotoxicity and Antiprotozoal Activities

The compound and its derivatives have also been studied for their cytotoxicity against various cancer cell lines and antiprotozoal activities. Research into pyrazole and pyrazolopyrimidine derivatives has revealed that some of these compounds exhibit significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, pointing to their potential use in cancer research (Hassan, Hafez, & Osman, 2014). Additionally, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and shown effective against protozoal infections, indicating the broad-spectrum bioactivity of these compounds (Ismail et al., 2004).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of furan and pyrazole-based compounds have been extensively researched. These studies include the synthesis of various derivatives and their evaluation against a range of microbial pathogens and cancer cell lines. The results suggest that these compounds could be promising candidates for the development of new antimicrobial and anticancer therapies (Zaki, Al-Gendey, & Abdelhamid, 2018).

Structural and Analytical Studies

In addition to their biological activities, these compounds have been subjects of structural and analytical studies, aiming to understand their chemical properties and potential applications further. For example, research into the synthesis of thio- and furan-fused heterocycles highlights the chemical versatility and potential for the development of novel pharmaceuticals and materials (Ergun et al., 2014).

properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-25-19(12-18(24-25)15-5-3-6-17(11-15)28-2)21(27)22-8-9-26-14-16(13-23-26)20-7-4-10-29-20/h3-7,10-14H,8-9H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLHHJLQMAEJHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)

![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)